Cas no 1270479-21-4 (4-(azetidin-2-yl)aniline)

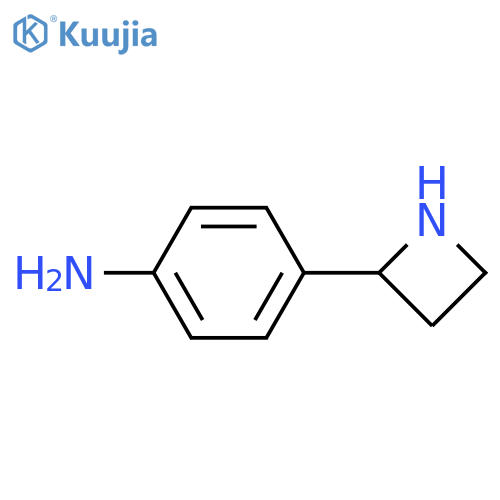

4-(azetidin-2-yl)aniline structure

商品名:4-(azetidin-2-yl)aniline

4-(azetidin-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(azetidin-2-yl)aniline

- Benzenamine, 4-(2-azetidinyl)-

- 1270479-21-4

- EN300-1297105

- AKOS006342895

-

- インチ: 1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2

- InChIKey: AYKDLDBJFGJLRB-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(C2CCN2)C=C1

計算された属性

- せいみつぶんしりょう: 148.100048391g/mol

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 294.0±33.0 °C(Predicted)

- 酸性度係数(pKa): 10.91±0.40(Predicted)

4-(azetidin-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297105-500mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 500mg |

$1469.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-5000mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 5000mg |

$4433.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-1000mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 1000mg |

$1529.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-250mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 250mg |

$1407.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-2500mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 2500mg |

$2996.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-10000mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 10000mg |

$6575.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-100mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 100mg |

$1345.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-50mg |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 50mg |

$1285.0 | 2023-09-30 | ||

| Enamine | EN300-1297105-1.0g |

4-(azetidin-2-yl)aniline |

1270479-21-4 | 1g |

$0.0 | 2023-06-06 |

4-(azetidin-2-yl)aniline 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1270479-21-4 (4-(azetidin-2-yl)aniline) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬